Itraconazole

Catalog No.
S531033
CAS No.
84625-61-6
M.F
C35H38Cl2N8O4
M. Wt
705.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itraconazole

CAS Number

84625-61-6

Product Name

Itraconazole

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31?,35-/m0/s1

InChI Key

VHVPQPYKVGDNFY-WSTHBRJPSA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Solubility

Practically insoluble in water and dilute acidic solutions

Synonyms

Itraconazole, R51211, Orungal, Oriconazole, Sporanox, Itraconazolum, Itraconazol, Itrizole

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Description

The exact mass of the compound Itraconazole is 704.2393 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublepractically insoluble in water and dilute acidic solutions9.64e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759239. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Fungal Infections

  • Vulvovaginal candidiasis: Itraconazole shows promise in treating acute vulvovaginal candidiasis caused by Candida albicans. Studies have demonstrated its effectiveness with short-duration regimens.[1]
  • Dermatophytosis: Itraconazole is a well-regarded treatment for dermatophytosis, a fungal infection of the skin, hair, and nails. Research supports its use for various types of dermatophytosis, including onychomycosis (fungal nail infections).[2]
  • Invasive Fungal Infections: Itraconazole can be used to treat invasive fungal infections, although it may not be the first-line therapy for all cases. Research is ongoing to determine its optimal role in managing these serious infections.

Itraconazole Beyond Antifungal Applications

Beyond its established role as an antifungal, itraconazole's potential for other therapeutic uses is being explored in scientific research. Here are some emerging areas of investigation:

Anti-Cancer Properties

Studies suggest that itraconazole might possess anti-cancer properties. Research indicates it may work by inhibiting angiogenesis (blood vessel formation) in tumors and potentially acting synergistically with other cancer therapies. [] However, more research is needed to determine its efficacy and safety in cancer treatment.

Antiparasitic Effects

Research suggests itraconazole might be effective against some parasitic infections, such as mucocutaneous leishmaniasis, a disease caused by Leishmania parasites. Pilot studies have shown promising results, but further investigation is needed to confirm its role in managing parasitic diseases. []

Itraconazole is a synthetic triazole antifungal agent used primarily to treat various fungal infections, including those caused by dermatophytes, yeasts, and certain molds. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death in susceptible fungi. Itraconazole is marketed under various brand names, including Sporanox, and is available in different formulations such as capsules, oral solutions, and intravenous preparations.

The chemical formula for itraconazole is C35H38Cl2N8O4C_{35}H_{38}Cl_{2}N_{8}O_{4}, with a molar mass of approximately 705.64 g/mol. The drug exists as a racemic mixture of four diastereomers, each possessing three chiral centers, which contributes to its pharmacological properties .

Itraconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. By inhibiting its production, itraconazole weakens the fungal cell wall, leading to fungal cell death [].

Itraconazole is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur []. It can also interact with several other medications, potentially causing serious adverse effects. Itraconazole is contraindicated in pregnant women due to potential teratogenic effects.

Here are some additional points to consider:

  • Itraconazole undergoes extensive metabolism in the liver, and liver function tests are recommended during treatment [].
  • Drug interactions are a major concern with itraconazole. It is crucial to inform healthcare providers about all medications being taken before starting itraconazole therapy.
LanosterolLanosterol 14 demethylaseErgosterol\text{Lanosterol}\xrightarrow{\text{Lanosterol 14 demethylase}}\text{Ergosterol}

Inhibition by itraconazole leads to:

Itraconazole+Lanosterol 14 demethylaseInhibition of Ergosterol Synthesis\text{Itraconazole}+\text{Lanosterol 14 demethylase}\rightarrow \text{Inhibition of Ergosterol Synthesis}

Additionally, itraconazole has been shown to inhibit other pathways in fungi, including cytochrome c oxidative and peroxidative enzymes, further contributing to its antifungal activity .

Itraconazole exhibits broad-spectrum antifungal activity against various pathogens, including:

  • Candida species (e.g., Candida albicans)
  • Aspergillus species (e.g., Aspergillus fumigatus)
  • Cryptococcus neoformans
  • Histoplasma capsulatum
  • Blastomyces dermatitidis

The drug's efficacy varies among different fungi, with some strains exhibiting resistance due to mutations in the target enzyme or alterations in membrane permeability. Itraconazole is particularly effective in treating systemic fungal infections and is often used in patients with compromised immune systems .

The synthesis of itraconazole involves several steps that typically include:

  • Formation of the Triazole Ring: A key step involves the cyclization of appropriate precursors to form the triazole ring.
  • Dioxolane Ring Construction: The dioxolane moiety is constructed through reactions involving aldehydes and alcohols.
  • Chlorination: Chlorine atoms are introduced at specific positions on the aromatic rings.
  • Final Coupling Reactions: The various components are coupled to yield the final itraconazole structure.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product .

Itraconazole is widely used in clinical settings for:

  • Treating superficial fungal infections such as onychomycosis (nail fungus) and tinea.
  • Managing systemic fungal infections like histoplasmosis and aspergillosis.
  • Prophylactic use in immunocompromised patients at high risk for invasive fungal infections.

In addition to its antifungal properties, itraconazole has been investigated for potential applications in oncology due to its ability to inhibit angiogenesis and the hedgehog signaling pathway .

Itraconazole is known for its potential drug-drug interactions primarily due to its metabolism via cytochrome P450 3A4. Key interactions include:

  • Increased plasma concentrations: Co-administration with drugs metabolized by CYP3A4 can lead to elevated levels and increased risk of adverse effects (e.g., certain anticoagulants and antiarrhythmics).
  • Altered absorption: Antacids can decrease itraconazole absorption; thus, it is recommended to take itraconazole with acidic beverages or food .
  • Cardiotoxicity: High doses may lead to decreased heart contractility; monitoring is essential when prescribing itraconazole alongside other cardiotoxic agents .

Itraconazole belongs to the azole class of antifungals but has unique characteristics compared to other compounds within this group. Here are some similar compounds:

CompoundMechanism of ActionUnique Features
FluconazoleInhibits ergosterol synthesis via 14α-demethylaseHigher bioavailability; primarily used for candidiasis
VoriconazoleInhibits ergosterol synthesis via 14α-demethylaseBroader spectrum against molds; effective against Aspergillus
PosaconazoleInhibits ergosterol synthesis via 14α-demethylaseEffective against resistant fungi; used prophylactically
KetoconazoleInhibits ergosterol synthesis via 14α-demethylaseOlder agent; limited use due to side effects

Uniqueness of Itraconazole:

  • Itraconazole demonstrates additional mechanisms beyond ergosterol inhibition, such as antiangiogenic properties.
  • It has a complex pharmacokinetic profile with significant tissue distribution, making it effective in treating deep-seated infections .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Solid
Crystals from toluene

XLogP3

5.7

Hydrogen Bond Acceptor Count

9

Exact Mass

704.2393071 g/mol

Monoisotopic Mass

704.2393071 g/mol

Heavy Atom Count

49

LogP

5.66
5.66 (LogP)
Lipophilic: partition coefficient (n-octanol/aqueous buffer pf pH 8.1): 5.66
6.5

Appearance

Solid powder

Melting Point

168-170
166.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R67CDS9QK4

GHS Hazard Statements

Aggregated GHS information provided by 211 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Itraconazole is indicated for the treatment of the following fungal infections in immunocompromised and non-immunocompromised patients: - Blastomycosis, pulmonary and extrapulmonary - Histoplasmosis, including chronic cavitary pulmonary disease and disseminated, nonmeningeal histoplasmosis, and - Aspergillosis, pulmonary and extrapulmonary, in patients who are intolerant of or who are refractory to amphotericin B therapy It is also indicated for the treatment of the following fungal infections in non-immunocompromised patients: - Onychomycosis of the toenail, with or without fingernail involvement, due to dermatophytes (tinea unguium) - Onychomycosis of the fingernail due to dermatophytes (tinea unguium). Itraconazole oral solution is indicated for the treatment of oropharyngeal and esophageal candidiasis.
For the treatment of aspergillosis and candidiasis in companion birds,

Livertox Summary

Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.

Drug Classes

Antifungal Agents

Therapeutic Uses

Antifungal Agents; Antiprotozoal Agents
Itraconazole capsules are indicated for the treatment of the following fungal infections in immunocompromised and non-immunocompromised patients: Blastomycosis, pulmonary and extrapulmonary; Histoplasmosis, including chronic cavitary pulmonary disease and disseminated, non-meningeal histoplasmosis and Aspergillosis, pulmonary and extrapulmonary, in patients who are intolerant of or who are refractory to amphotericin B therapy. /Included in US product label/
Itraconazole capsules are also indicated for the treatment of the following fungal infections in non-immunocompromised patients: Onychomycosis of the toenail, with or without fingernail involvement, due to dermatophytes (tinea unguium) and Onychomycosis of the fingernail due to dermatophytes (tinea unguium). /Included in US product label/

Pharmacology

Itraconazole is an imidazole/triazole type antifungal agent. Itraconazole is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase. This enzyme converts lanosterol to ergosterol, and is required in fungal cell wall synthesis. The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of fluconazole. Mammalian cell demethylation is much less sensitive to fluconazole inhibition. Itraconazole exhibits in vitro activity against Cryptococcus neoformans and Candida spp. Fungistatic activity has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inhibitors

ATC Code

QJ02AC02
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AC - Triazole derivatives
J02AC02 - Itraconazole

Mechanism of Action

Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site, or the haem iron, of the fungal enzyme to impede its function. The accumulation of lanosterol and 14-methylated sterols results in increased permeability of the fungal cell membrane, and modified membrane-bound enzyme activity, and dysregulated chitin synthesis. Other proposed mechanisms of action of itraconazole include the inhibition of fungal cytochrome c oxidative and peroxidative enzymes that also lead to the disruption of fungal cell membranes.
In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.

Vapor Pressure

2.6X10-20 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.

Other CAS

84625-61-6
84604-65-9

Absorption Distribution and Excretion

Itraconazole is rapidly absorbed after oral administration. As oral capsules, peak plasma concentrations of itraconazole are reached within two to five hours. The observed absolute oral bioavailability of itraconazole is about 55%. Itraconazole exposure is lower with the capsule formulation than with the oral solution when the same dose of the drug is given. Maximal drug absorption is achieved under adequate gastric acidity. As a consequence of non-linear pharmacokinetics, itraconazole accumulates in plasma during multiple dosing. Steady-state concentrations are generally reached within about 15 days, with Cmax values of 0.5 μg/mL, 1.1 μg/mL and 2.0 μg/mL after oral administration of 100 mg once daily, 200 mg once daily and 200 mg b.i.d., respectively.
Itraconazole is excreted mainly as inactive metabolites in urine (35%) and in feces (54%) within one week of an oral solution dose. Renal excretion of itraconazole and the active metabolite hydroxyitraconazole account for less than 1% of an intravenous dose. Based on an oral radiolabeled dose, fecal excretion of unchanged drug ranges from 3% to 18% of the dose. As the re-distribution of itraconazole from keratinous tissues appears to be negligible, the elimination of itraconazole from these tissues is related to epidermal regeneration. Contrary to plasma, the concentration in skin persists for two to four weeks after discontinuation of a 4-week treatment and in nail keratin – where itraconazole can be detected as early as one week after the start of treatment – for at least six months after the end of a 3-month treatment period.
The volume of distribution is more than 700 L in adults. Itraconazole is lipophilic and extensively distributed into tissues. Concentrations in the lung, kidney, liver, bone, stomach, spleen and muscle were found to be two to three times higher than corresponding concentrations in plasma, and the uptake into keratinous tissues, skin in particular, up to four times higher. Concentrations in the cerebrospinal fluid are much lower than in plasma.
The mean total plasma clearance following intravenous administration is 278 mL/min. Itraconazole clearance decreases at higher doses due to saturable hepatic metabolism.
The pharmacokinetics of itraconazole after intravenous administration and its absolute oral bioavailability from an oral solution were studied in a randomized crossover study in 6 healthy male volunteers. The observed absolute oral bioavailability of itraconazole was 55%.
The oral bioavailability of itraconazole is maximal when itraconazole capsules are taken with a full meal. The pharmacokinetics of itraconazole were studied in 6 healthy male volunteers who received, in a crossover design, single 100 mg doses of itraconazole as a polyethylene glycol capsule, with or without a full meal. The same 6 volunteers also received 50 mg or 200 mg with a full meal in a crossover design. In this study, only itraconazole plasma concentrations were measured. The respective pharmacokinetic parameters for itraconazole are presented in the table /provided/.
Table: Oral Bioavailability of Itraconazole (Itraconazole capsules): [Table#7579]
Steady-state concentrations were reached within 15 days following oral doses of 50 mg to 400 mg daily. Values given in the table below are data at steady-state from a pharmacokinetics study in which 27 healthy male volunteers took 200 mg itraconazole capsules b.i.d. (with a full meal) for 15 days [Table#7580]
Thirty healthy men received single 200 mg doses of itraconazole capsules under fasted conditions either 1) with water; 2) with water, after ranitidine 150 mg b.i.d. for 3 days; or 3) with cola, after ranitidine 150 mg b.i.d. for 3 days. When itraconazole capsules were administered after ranitidine pretreatment, itraconazole was absorbed to a lesser extent than when itraconazole capsules were administered alone, with decreases in AUC0-24 and Cmax of 39% +/- 37% and 42% +/- 39%, respectively. When itraconazole capsules were administered with cola after ranitidine pretreatment, itraconazole absorption was comparable to that observed when itraconazole capsules were administered alone.
For more Absorption, Distribution and Excretion (Complete) data for Itraconazole (11 total), please visit the HSDB record page.

Metabolism Metabolites

Itraconazole is extensively metabolized in the liver. In vitro studies have shown that CYP3A4 is the major enzyme involved in the metabolism of itraconazole. While itraconazole can be metabolized to more than 30 metabolites, the main metabolite is hydroxyitraconazole. Hydroxyitraconazole has in vitro antifungal activity comparable to itraconazole; trough plasma concentrations of this metabolite are about twice those of the parent compound. Other metabolites include keto-itraconazole and N-dealkyl-itraconazole.
Itraconazole is metabolized predominantly by the cytochrome P450 3A4 isoenzyme system (CYP3A4), resulting in the formation of several metabolites, including hydroxyitraconazole, the major metabolite. Results of a pharmacokinetics study suggest that itraconazole may undergo saturable metabolism with multiple dosing.
Itraconazole (ITZ) is metabolized in vitro to three inhibitory metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). The goal of this study was to determine the contribution of these metabolites to drug-drug interactions caused by ITZ. Six healthy volunteers received 100 mg ITZ orally for 7 days, and pharmacokinetic analysis was conducted at days 1 and 7 of the study. The extent of CYP3A4 inhibition by ITZ and its metabolites was predicted using this data. ITZ, OH-ITZ, keto-ITZ, and ND-ITZ were detected in plasma samples of all volunteers. A 3.9-fold decrease in the hepatic intrinsic clearance of a CYP3A4 substrate was predicted using the average unbound steady-state concentrations (C(ss,ave,u)) and liver microsomal inhibition constants for ITZ, OH-ITZ, keto-ITZ, and ND-ITZ. Accounting for circulating metabolites of ITZ significantly improved the in vitro to in vivo extrapolation of CYP3A4 inhibition compared to a consideration of ITZ exposure alone.

Wikipedia

Itraconazole

Drug Warnings

/BOXED WARNING/ Congestive Heart Failure, Cardiac Effects: Itraconazole capsules should not be administered for the treatment of onychomycosis in patients with evidence of ventricular dysfunction such as congestive heart failure (CHF) or a history of CHF. If signs or symptoms of congestive heart failure occur during administration of itraconazole capsules, discontinue administration. When itraconazole was administered intravenously to dogs and healthy human volunteers, negative inotropic effects were seen.
/BOXED WARNING/ Drug Interactions: Coadministration of the following drugs are contraindicated with itraconazole capsules: methadone, disopyramide, dofetilide, dronedarone, quinidine, ergot alkaloids (such as dihydroergotamine, ergometrine (ergonovine), ergotamine, methylergometrine (methylergonovine)), irinotecan, lurasidone, oral midazolam, pimozide, triazolam, felodipine, nisoldipine, ranolazine, eplerenone, cisapride, lovastatin, simvastatin and, in subjects with renal or hepatic impairment, colchicine. Coadministration with itraconazole can cause elevated plasma concentrations of these drugs and may increase or prolong both the pharmacologic effects and/or adverse reactions to these drugs. For example, increased plasma concentrations of some of these drugs can lead to QT prolongation and ventricular tachyarrhythmias including occurrences of torsades de pointes, a potentially fatal arrhythmia.
Itraconazole is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation. Although information concerning cross-sensitivity between itraconazole and other triazole or imidazole antifungal agents is not available, the manufacturer states that itraconazole should be used with caution in individuals hypersensitive to other azoles.
Adverse GI effects have been reported in about 1-11% of patients receiving IV or oral itraconazole for the treatment of systemic fungal infections or oropharyngeal or esophageal candidiasis or for empiric anti-fungal therapy. These adverse GI effects usually are transient and respond to symptomatic treatment without alteration of itraconazole therapy; however, reduction of dosage or discontinuance of the drug occasionally may be required.
For more Drug Warnings (Complete) data for Itraconazole (27 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of itraconazole generally ranges from 16 to 28 hours after a single dose and increases to 34 to 42 hours with repeated dosing. The metabolite of itraconazole is excreted from the plasma more rapidly than the parent compound.

Use Classification

Veterinary drugs -> Antimycotics for systemic use, Triazole derivatives, itraconazole -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

Analyte: itraconazole; matrix: blood (plasma, serum), tissue (liver (bird)); procedure: high performance liquid chromatography with fluorescence detection at 260 nm (excitation) and 365 nm (emission); limit of detection: 5 ng/mL
Analyte: itraconazole; matrix: blood (plasma), tissue; procedure: high performance liquid chromatography with ultraviolet detection at 261 nm; limit of detection: 10 ng/g (tissue), 5 ng/mL (blood)
Analyte: itraconazole; matrix: blood (serum); procedure: high performance liquid chromatography with ultraviolet detection at 263 nm; limit of detection: 10 ng/mL
Analyte: itraconazole; matrix: blood (plasma); procedure: high performance liquid chromatography with ultraviolet detection at 263 nm; limit of detection: 20 ug/mL
For more Clinical Laboratory Methods (Complete) data for Itraconazole (15 total), please visit the HSDB record page.

Storage Conditions

Itraconazole capsules should be stored at a controlled room temperature of 15-25 °C and protected from light and moisture. Itraconazole oral solution should be stored at 25 °C or lower and should not be frozen.
Commercially available itraconazole injection should be stored at 25 °C or lower and protected from light; freezing should be avoided. Following dilution of itraconazole injection in the 0.9% sodium chloride injection diluent supplied by the manufacturer, itraconazole injections may be stored at 2-8 deg or 15-25 °C for up to 48 hours. The injection should be protected from light during storage, but may be exposed to normal room light during administration.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

The class IA antiarrhythmic quinidine and class III antiarrhythmic dofetilide are known to prolong the QT interval. Co-administration of quinidine or dofetilide with itraconazole may increase plasma concentrations of quinidine or dofetilide which could result in serious cardiovascular events. Therefore, concomitant administration of itraconazole and quinidine or dofetilide is contraindicated. The class IA antiarrhythmic disopyramide has the potential to increase the QT interval at high plasma concentrations. Caution is advised when itraconazole and disopyramide are administered concomitantly. Concomitant administration of digoxin and itraconazole has led to increased plasma concentrations of digoxin.
Reduced plasma concentrations of itraconazole were reported when itraconazole was administered concomitantly with phenytoin. Carbamazepine, phenobarbital and phenytoin are all inducers of CYP3A4. Although interactions with carbamazepine and phenobarbital have not been studied, concomitant administration of itraconazole and these drugs would be expected to result in decreased plasma concentrations of itraconazole.
Drug interaction studies have demonstrated that plasma concentrations of azole antifungal agents and their metabolites, including itraconazole and hydroxyitraconazole, were significantly decreased when these agents were given concomitantly with rifabutin or rifampin. In vivo data suggest that rifabutin is metabolized in part by CYP3A4. Itraconazole may inhibit the metabolism of rifabutin.
Itraconazole may inhibit the metabolism of busulfan, docetaxel and vinca alkaloids.
For more Interactions (Complete) data for Itraconazole (29 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Wahid M, Jawed A, Mandal RK, Dar SA, Khan S, Akhter N, Haque S. Vismodegib, itraconazole and sonidegib as hedgehog pathway inhibitors and their relative competencies in the treatment of basal cell carcinomas. Crit Rev Oncol Hematol. 2016 Feb;98:235-41. doi: 10.1016/j.critrevonc.2015.11.006. Epub 2015 Nov 21. Review. PubMed PMID: 26614022.
2: Agarwal R, Vishwanath G, Aggarwal AN, Garg M, Gupta D, Chakrabarti A. Itraconazole in chronic cavitary pulmonary aspergillosis: a randomised controlled trial and systematic review of literature. Mycoses. 2013 Sep;56(5):559-70. doi: 10.1111/myc.12075. Epub 2013 Mar 18. Review. PubMed PMID: 23496375.
3: Lestner J, Hope WW. Itraconazole: an update on pharmacology and clinical use for treatment of invasive and allergic fungal infections. Expert Opin Drug Metab Toxicol. 2013 Jul;9(7):911-26. doi: 10.1517/17425255.2013.794785. Epub 2013 May 6. Review. PubMed PMID: 23641752.
4: Charles M, Le Guellec C, Richard D, Libert F; Groupe Suivi Therapeutique Pharmacologique de la Societe Francaise de Pharmacologie et de Therapeutique. [Level of evidence for therapeutic drug monitoring of itraconazole]. Therapie. 2011 Mar-Apr;66(2):103-8. Epub 2011 Jun 6. Review. French. PubMed PMID: 21635856.
5: Homans JD, Spencer L. Itraconazole treatment of nonmeningeal coccidioidomycosis in children: two case reports and review of the literature. Pediatr Infect Dis J. 2010 Jan;29(1):65-7. doi: 10.1097/INF.0b013e3181b20ebd. Review. PubMed PMID: 19884875.
6: Yao M, Srinivas NR. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomed Chromatogr. 2009 Jul;23(7):677-91. doi: 10.1002/bmc.1186. Review. PubMed PMID: 19309762.
7: Ishiguro T, Takayanagi N, Harasaw K, Yoshii Y, Matsushita A, Yoneda K, Miyahara Y, Kagiyama N, Tokunaga D, Aoki F, Saito H, Ubukata M, Kurashima K, Yanagisawa T, Sugita Y, Kawabata Y, Kamei K. [Mucoid impaction of the bronchi caused by Schizophyllum commune which developed after discontinuation of itraconazole administration]. Nihon Kokyuki Gakkai Zasshi. 2009 Apr;47(4):296-303. Review. Japanese. PubMed PMID: 19455959.
8: Korting HC, Schöllmann C. The significance of itraconazole for treatment of fungal infections of skin, nails and mucous membranes. J Dtsch Dermatol Ges. 2009 Jan;7(1):11-9, 11-20. doi: 10.1111/j.1610-0387.2008.06751.x. Epub 2008 May 7. Review. English, German. PubMed PMID: 18479501.
9: Savini V, Catavitello C, Manna A, Talia M, Febbo F, Balbinot A, D'Antonio F, Di Bonaventura G, Celentano C, Liberati M, Piccolomini R, D'Antonio D. Two cases of vaginitis caused by itraconazole-resistant Saccharomyces cerevisiae and a review of recently published studies. Mycopathologia. 2008 Jul;166(1):47-50. doi: 10.1007/s11046-008-9119-y. Epub 2008 Apr 29. Review. PubMed PMID: 18443923.
10: Pantazidou A, Tebruegge M. Recurrent tinea versicolor: treatment with itraconazole or fluconazole? Arch Dis Child. 2007 Nov;92(11):1040-2. Review. PubMed PMID: 17954488; PubMed Central PMCID: PMC2083600.
11: Otani H, Inoue K, Shiota T, Suzuki Y, Nomura S, Harada Y, Ishibashi H, Abe S, Uchida K, Yamaguchi H, Torii S. [Pharmacological, pharmacokinetic, and clinical profile of itraconazole oral solution (ITRIZOLE Oral Solution 1%)]. Nihon Yakurigaku Zasshi. 2007 Jul;130(1):69-76. Review. Japanese. PubMed PMID: 17634684.
12: Rufke C, Nieber K. [Long QT interval. Interaction of terfenadine and itraconazole]. Med Monatsschr Pharm. 2006 Jan;29(1):22-4. Review. German. PubMed PMID: 16463550.
13: Potter M. Strategies for managing systemic fungal infection and the place of itraconazole. J Antimicrob Chemother. 2005 Sep;56 Suppl 1:i49-i54. Review. PubMed PMID: 16120634.
14: Maertens J, Boogaerts M. The place for itraconazole in treatment. J Antimicrob Chemother. 2005 Sep;56 Suppl 1:i33-i38. Review. PubMed PMID: 16120632.
15: Prentice AG, Glasmacher A. Making sense of itraconazole pharmacokinetics. J Antimicrob Chemother. 2005 Sep;56 Suppl 1:i17-i22. Review. PubMed PMID: 16120630.
16: Bermúdez M, Fuster JL, Llinares E, Galera A, Gonzalez C. Itraconazole-related increased vincristine neurotoxicity: case report and review of literature. J Pediatr Hematol Oncol. 2005 Jul;27(7):389-92. Review. PubMed PMID: 16012330.
17: Buchkowsky SS, Partovi N, Ensom MH. Clinical pharmacokinetic monitoring of itraconazole is warranted in only a subset of patients. Ther Drug Monit. 2005 Jun;27(3):322-33. Review. PubMed PMID: 15905803.
18: Gupta AK, Cooper EA, Ginter G. Efficacy and safety of itraconazole use in children. Dermatol Clin. 2003 Jul;21(3):521-35. Review. PubMed PMID: 12956205.
19: Jain S, Sehgal VN. Itraconazole versus terbinafine in the management of onychomycosis: an overview. J Dermatolog Treat. 2003 Jan;14(1):30-42. Review. PubMed PMID: 12745853.
20: Groll AH. Itraconazole--perspectives for the management of invasive aspergillosis. Mycoses. 2002;45 Suppl 3:48-55. Review. PubMed PMID: 12690972.

Explore Compound Types